molecular formula C12H17NO2 B1395406 3-(4-Propoxyphenoxy)azetidine CAS No. 1220028-94-3

3-(4-Propoxyphenoxy)azetidine

Cat. No.: B1395406
CAS No.: 1220028-94-3
M. Wt: 207.27 g/mol
InChI Key: GPQROALGZYAKFI-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenoxy)azetidine is a small molecule organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle . This structure serves as a key synthetic intermediate and versatile scaffold in medicinal chemistry and drug discovery research. The compound is offered for research and development use only and is not intended for diagnostic or therapeutic applications. Research Applications: The specific research applications and mechanism of action for this compound are not currently documented in widely available commercial or scientific databases. Based on its structural class, it may be investigated as a building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. Researchers are exploring azetidines as saturated bioisosteres for common functional groups, which can improve the metabolic stability, potency, and physicochemical properties of lead molecules . Handling and Safety: Comprehensive safety data and toxicological information for this specific compound are not available. As with all research chemicals, it should be handled by qualified professionals in a laboratory setting using appropriate personal protective equipment (PPE) and adhering to standard safety protocols. Refer to the product's Safety Data Sheet (SDS) for detailed handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-7-14-10-3-5-11(6-4-10)15-12-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQROALGZYAKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Propoxyphenoxy Azetidine and Analogues

Photochemical, Functionalization, and Stereoselective Strategies

Recent advancements in synthetic chemistry have provided powerful photochemical and radical-based methods for the construction of strained ring systems like azetidines. These approaches offer mild reaction conditions and unique reactivity pathways compared to traditional methods.

Photochemical Routes: The construction of the azetidine ring can be achieved through photochemical cycloadditions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. nih.govnih.govrsc.org This reaction can proceed through the excitation of the imine component, which then adds to the alkene. While early examples required UV light, recent developments have enabled the use of visible light through triplet energy transfer from a suitable photocatalyst, making the process more accessible and milder. rsc.org For the synthesis of a 3-substituted azetidine, the choice of alkene and imine precursors is critical to control regioselectivity.

Another significant photochemical strategy is the Norrish–Yang cyclization. beilstein-journals.org This intramolecular reaction typically involves the 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that subsequently cyclizes to form a four-membered ring. beilstein-journals.org This method has been successfully applied to the synthesis of 3-hydroxyazetidines from α-aminoacetophenone precursors. beilstein-journals.org The resulting 3-hydroxyazetidine is a key intermediate that can be further functionalized to introduce the desired 4-propoxyphenoxy group. A photo-flow process for this cyclization has been developed, allowing for scalable production of these valuable azetidinol (B8437883) intermediates. acs.org

Radical-Mediated Routes: Free radical cyclizations offer an alternative pathway to the azetidine core. Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov One such approach is the [3+1] radical cascade cyclization of aliphatic amines with alkynes, mediated by a photo-induced copper catalyst. nih.gov This process involves the generation of an α-aminoalkyl radical, which adds to an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization furnishes the azetidine ring. nih.gov This method is notable for its ability to construct sterically congested azetidines with vicinal tertiary-quaternary centers. nih.gov While not directly yielding the target compound, this strategy could be adapted by using precursors containing the aryloxy moiety.

MethodDescriptionKey IntermediatesAdvantages
Aza Paternò–Büchi Reaction[2+2] photocycloaddition between an imine and an alkene.Excited-state imineDirect formation of the azetidine ring.
Norrish–Yang CyclizationIntramolecular photocyclization of α-amino ketones.1,4-biradicalAccess to 3-hydroxyazetidine precursors.
Radical Cascade CyclizationPhoto-induced copper-catalyzed [3+1] annulation of amines and alkynes.α-aminoalkyl and vinyl radicalsMild conditions, construction of complex scaffolds.

A common and flexible approach to this compound involves the synthesis of a stable azetidine intermediate, such as 3-hydroxyazetidine or a derivative thereof, followed by the sequential introduction of the phenoxy and propoxy groups.

The introduction of the aryloxy group at the C-3 position of the azetidine ring is frequently accomplished via nucleophilic substitution. A highly effective method for this transformation is the Mitsunobu reaction. missouri.eduwikipedia.orgalfa-chemistry.com This reaction allows for the conversion of a secondary alcohol, such as N-protected 3-hydroxyazetidine, to a phenyl ether using a phenol (B47542) (e.g., 4-propoxyphenol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is crucial for controlling the stereochemical outcome in chiral syntheses. missouri.edualfa-chemistry.com

Alternatively, the phenoxy group can be introduced via a Williamson ether synthesis-type reaction. This would involve converting the 3-hydroxyazetidine into a derivative with a good leaving group, such as a tosylate or mesylate, and subsequently reacting it with the sodium or potassium salt of 4-propoxyphenol. Another route involves the reaction of a 3-bromoazetidine (B1339375) derivative with potassium phenoxide. rsc.org

The propoxy group is typically installed onto the phenolic oxygen via a Williamson ether synthesis. brainly.comwikipedia.orgmasterorganicchemistry.com This classic and reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. wikipedia.org In the context of synthesizing this compound, this strategy can be applied in two ways:

Alkylation of 4-hydroxyphenol with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form 4-propoxyphenol. This intermediate is then coupled with an N-protected 3-hydroxyazetidine via the Mitsunobu reaction as described above.

A convergent approach where an N-protected 3-(4-hydroxyphenoxy)azetidine intermediate is first synthesized. This intermediate is then subjected to O-alkylation with a propyl halide and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) to furnish the final product. The latter approach can be advantageous if the protecting groups on the azetidine nitrogen are sensitive to the conditions required for the initial phenol alkylation.

The regioselectivity of the alkylation of dihydroxybenzene derivatives is an important consideration; however, for a precursor like 3-(4-hydroxyphenoxy)azetidine, the phenolic hydroxyl is significantly more acidic than any potential alcoholic protons, ensuring selective O-alkylation. youtube.com

Controlling the stereochemistry of the C-3 position of the azetidine ring is a critical aspect for the development of chiral analogues. This can be achieved through various enantioselective and diastereoselective strategies.

The stereochemistry of the final product can be established during the ring-forming cyclization step. Diastereoselective methods often rely on substrate control, where existing stereocenters in the acyclic precursor direct the formation of new stereocenters during cyclization. For instance, the cyclization of enantiopure amino alcohol derivatives can lead to diastereomeric mixtures of trisubstituted azetidines. clockss.org

Enantioselective cyclization methods employ chiral catalysts to create the azetidine ring from achiral precursors with high enantiomeric excess. Metal-catalyzed reactions are prominent in this area. For example, a copper-catalyzed enantioselective boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines. acs.org Similarly, magnesium catalysts have been used for the enantioselective [2+2] cyclization of imines and allenoates. researcher.life Palladium-catalyzed intramolecular C-H amination has also been developed for the synthesis of functionalized azetidines, offering another potential route for stereocontrol. rsc.org These methods provide access to chiral azetidine cores that can be further elaborated to the target molecule.

MethodCatalyst/ReagentStereocontrolProduct
Asymmetric [2+2] CycloadditionB(C₆F₅)₃ / Chiral Phosphoric AcidEnantioselectiveChiral Azetidines
Boryl AllylationCu / Chiral BisphosphineEnantioselective & DiastereoselectiveChiral 2,3-Disubstituted Azetidines
Intramolecular C-H AminationPalladium(II) CatalystEnantioselectiveChiral Azetidines

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.govrsc.org In this approach, an achiral precursor is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction, such as the azetidine ring formation. After the desired stereocenter is set, the auxiliary is removed. For example, optically active α-methylbenzylamine has been used as a chiral auxiliary to construct the azetidine ring via intramolecular alkylation, yielding enantiomers of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-phenylethylamine can serve as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org This principle can be extended to the synthesis of chiral 3-substituted azetidine precursors.

Chiral Catalysts: The use of chiral catalysts is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. birmingham.ac.uk Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov Chiral organocatalysts, such as L-proline and its derivatives, can be used to catalyze the condensation of aldehydes and anilines, a key step in a multi-step synthesis of enantiopure 1,2,3-trisubstituted azetidines. rsc.org Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines, offering a method for kinetic resolution or desymmetrization. acs.org These catalytic approaches provide powerful tools for accessing enantioenriched azetidine building blocks essential for synthesizing chiral derivatives of this compound.

Chemical Reactivity and Transformations of 3 4 Propoxyphenoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage under various conditions. This reactivity can be harnessed for the synthesis of functionalized acyclic amines.

Nucleophilic Ring Opening Mechanisms and Regioselectivity

The ring-opening of azetidines can be initiated by a variety of nucleophiles. For 3-(4-propoxyphenoxy)azetidine, activation of the ring nitrogen is typically required to facilitate nucleophilic attack. This is often achieved by N-acylation or N-sulfonylation, which enhances the electrophilicity of the ring carbons.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. In the case of N-activated 3-phenoxyazetidines, nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by both steric and electronic factors. For instance, in Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines with alcohols, the ring-opening proceeds via an SN2-type pathway. This mechanism is supported by the formation of nonracemic products from chiral starting materials iitk.ac.in.

Table 1: Regioselective Ring-Opening of N-Tosyl-2-phenylazetidine with Methanol (B129727) iitk.ac.in

EntryLewis AcidSolventTemperature (°C)Time (h)Product(s)Yield (%)Regioisomeric Ratio
1Cu(OTf)₂CH₂Cl₂rt123a95>99:1
2Sc(OTf)₃CH₂Cl₂rt123a92>99:1
3Yb(OTf)₃CH₂Cl₂rt123a90>99:1
4BF₃·OEt₂CH₂Cl₂0 to rt23a98>99:1

Product 3a corresponds to the 1,3-amino ether resulting from nucleophilic attack at the C2 position.

Electrophilic Ring Opening Processes

Direct electrophilic attack on the nitrogen of an unprotected azetidine can lead to the formation of an azetidinium ion, which is highly susceptible to nucleophilic ring-opening. However, for a 3-phenoxy substituted azetidine, the nitrogen atom's basicity is somewhat attenuated. More commonly, electrophilic reagents are used to activate the azetidine ring towards nucleophilic attack, as discussed in the context of Lewis acid catalysis.

Lewis Acid Catalyzed Ring-Opening Reactions

Lewis acids play a pivotal role in activating the azetidine ring towards nucleophilic attack. By coordinating to the nitrogen atom (in the case of N-unsubstituted or N-alkylated azetidines) or to the oxygen of an N-acyl or N-sulfonyl group, the Lewis acid enhances the electrophilicity of the ring carbons.

Studies on 2-aryl-N-tosylazetidines have demonstrated that various Lewis acids, such as Cu(OTf)₂, Sc(OTf)₃, and BF₃·OEt₂, can effectively promote the regioselective ring-opening by alcohols iitk.ac.in. The high regioselectivity observed in these reactions underscores the directing effect of the substituents and the nature of the Lewis acid. Lanthanide triflates, such as La(OTf)₃, have also been shown to be excellent catalysts for the regioselective nucleophilic ring-opening of epoxides to form azetidines, highlighting their potential utility in the reverse reaction of opening azetidine rings wikipedia.org.

Intramolecular Ring-Opening Reactions

When this compound is appropriately functionalized with a tethered nucleophile, intramolecular ring-opening reactions can occur, leading to the formation of larger heterocyclic systems. The feasibility and outcome of such reactions are governed by the length and nature of the tether, as well as the reaction conditions. Acid-catalyzed intramolecular cyclization is a common strategy to construct various heterocyclic frameworks iitk.ac.in.

Rearrangement Reactions Involving the Azetidine Scaffold

The inherent strain in the azetidine ring can also be a driving force for various rearrangement reactions, leading to the formation of more stable five-membered rings or other rearranged products.

Strain-Driven Rearrangements (e.g., Stevens rearrangement, ring expansion)

The Stevens rearrangement is a base-mediated 1,2-rearrangement of quaternary ammonium (B1175870) salts, which can be applied to azetidinium salts for ring expansion to pyrrolidines. The reaction proceeds through the formation of an ylide intermediate, followed by the migration of a substituent from the nitrogen to an adjacent carbon wikipedia.orgresearchgate.net.

For a derivative of this compound, this would involve quaternization of the azetidine nitrogen, for example with a benzyl (B1604629) group, followed by treatment with a strong base like potassium tert-butoxide. The subsequent rearrangement would lead to a substituted pyrrolidine (B122466). Studies on N-benzyl- and N-benzhydrylazetidinium salts have shown that this ring expansion can be highly regioselective, although the diastereoselectivity can be variable researchgate.net. A significant side reaction that can compete with the Stevens rearrangement is the Hofmann elimination, which leads to ring cleavage researchgate.net.

Table 2: Stevens Rearrangement of N-Benzylazetidinium Salts researchgate.net

Substrate (Azetidinium Salt)BaseSolventTemperature (°C)Product(s)Yield (%)
N-Benzyl-N-methylazetidinium iodideKHMDSTHF-78 to rt2-Phenylpyrrolidine65
N,N-Dibenzylazetidinium bromidet-BuOKTHF0 to rt2,2-Diphenylpyrrolidine70

Ring expansion of azetidines to pyrrolidines can also be achieved through other pathways, often involving the formation of a bicyclic azetidinium intermediate followed by nucleophilic opening. The regioselectivity of this opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

Reactions on the Phenoxy and Propoxy Side Chains

The phenoxy and propoxy moieties of the molecule offer distinct sites for chemical modification, separate from the azetidine ring.

The phenoxy ring is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this reaction are governed by the two oxygen-containing substituents on the benzene (B151609) ring: the propoxy group (-OPr) and the azetidin-3-yloxy group (-O-Azetidine). Both are alkoxy-type groups, which are strongly activating and act as ortho, para-directors. organicmystery.com

The combined directing effects of these two groups would channel incoming electrophiles primarily to the positions ortho to the propoxy group (positions 3 and 5) and the position para to the propoxy group (position 2, which is also ortho to the azetidinoxy group). Steric hindrance from the propoxy and azetidinoxy groups may influence the ratio of the resulting isomers. Common EAS reactions applicable to this system include nitration, halogenation, and Friedel-Crafts reactions. organicmystery.combyjus.commasterorganicchemistry.com

For example, nitration using nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. masterorganicchemistry.com Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like AlCl₃ would introduce an acyl group onto the ring, though the Lewis acid could potentially coordinate with the azetidine nitrogen. libretexts.orgchemguide.co.uk

Reaction TypeReagentsElectrophile (E+)Expected Major Products
NitrationHNO₃, H₂SO₄NO₂⁺3-(4-Propoxy-3-nitrophenoxy)azetidine
BrominationBr₂, FeBr₃Br⁺3-(3-Bromo-4-propoxyphenoxy)azetidine
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺3-(3-Acetyl-4-propoxyphenoxy)azetidine

The propoxy ether linkage is a robust functional group but can be cleaved under specific, forceful conditions. The cleavage of aryl alkyl ethers is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. nih.govnih.gov

The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. pearson.com This is followed by a nucleophilic attack by a bromide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the sp³-hybridized carbon of the alkyl group is a better electrophile than the sp²-hybridized carbon of the aryl ring. For this compound, this would result in the cleavage of the propyl-oxygen bond, yielding 3-(4-hydroxyphenoxy)azetidine and 1-bromopropane (B46711) after an aqueous workup. pearson.comresearchgate.net

ReagentTypical ConditionsProductsReference
Boron Tribromide (BBr₃)CH₂Cl₂, -78 °C to rt, followed by H₂O workup3-(4-Hydroxyphenoxy)azetidine and 1-Bromopropane nih.govnih.gov

C-C Bond Forming Reactions on the Azetidine Ring System

The azetidine ring itself can undergo C-C bond formation, typically through functionalization of its C-H bonds. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct formation of C-C bonds on otherwise unreactive positions of heterocyclic systems. beilstein-journals.org

Reaction TypeHypothetical Reagents & CatalystPotential ProductReference Principle
C2-ArylationAr-I, Pd(OAc)₂, Ligand, Base2-Aryl-3-(4-propoxyphenoxy)azetidine beilstein-journals.org
C4-AlkylationAlkyl-Br, Ru-complex, H-acceptor4-Alkyl-3-(4-propoxyphenoxy)azetidine thieme-connect.com

Heteroatom Functionalization of the Azetidine Nitrogen

The secondary amine nitrogen of the azetidine ring is a nucleophilic center and represents the most common site for functionalization. It can readily undergo a variety of classical reactions to form N-C, N-S, and N-N bonds.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, forming quaternary ammonium salts. masterorganicchemistry.com A more controlled method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a suitable transition metal catalyst (e.g., Ru, Ir), offering a greener alternative. nih.govnih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base readily forms the corresponding N-acyl azetidine (an amide). This reaction is typically high-yielding and is a common method for protecting the nitrogen or introducing carbonyl functionality. researchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylated azetidines.

Reaction TypeReagentsProduct Functional GroupProduct Name Example
N-AlkylationCH₃I, K₂CO₃N-Methyl1-Methyl-3-(4-propoxyphenoxy)azetidine
N-Acylation(CH₃CO)₂O, Et₃NN-Acetyl1-Acetyl-3-(4-propoxyphenoxy)azetidine
N-SulfonylationTsCl, PyridineN-Tosyl1-Tosyl-3-(4-propoxyphenoxy)azetidine
Michael AdditionMethyl acrylate, BaseN-Propionate esterMethyl 3-(3-(4-propoxyphenoxy)azetidin-1-yl)propanoate

Theoretical and Computational Studies of 3 4 Propoxyphenoxy Azetidine

Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Stability

The four-membered azetidine ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying this strain energy. For the parent azetidine, the strain energy is estimated to be in the range of 23-27 kcal/mol. researchgate.net The presence of a 4-propoxyphenoxy substituent at the 3-position of the azetidine ring in 3-(4-Propoxyphenoxy)azetidine can modulate this strain.

Computational methods can be employed to calculate the strain energy of this compound through isodesmic reactions. This approach involves a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, allowing for a more accurate cancellation of errors in the calculations.

Table 1: Representative Calculated Strain Energies of Azetidine Rings

Compound Computational Method Calculated Strain Energy (kcal/mol)
Azetidine DFT 23-27 researchgate.net

The stability of the azetidine ring in this compound is also influenced by the electronic effects of the substituent. The electron-donating nature of the propoxyphenoxy group can affect the electron density distribution within the ring, potentially influencing its stability and reactivity.

Conformational Analysis and Energy Landscapes of the Azetidine Ring System and Side Chains

The azetidine ring is not planar and can adopt a puckered conformation. For this compound, the interplay between the ring puckering and the orientation of the large 4-propoxyphenoxy substituent leads to a complex conformational landscape. Computational methods are essential for exploring these different conformations and determining their relative energies.

By performing a systematic scan of the torsional angles associated with the C-O bond connecting the phenoxy group to the azetidine ring and the C-C-C-O dihedral angles of the propoxy chain, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

Table 2: Key Torsional Angles in this compound for Conformational Analysis

Torsional Angle Description
C2-N1-C4-C3 Azetidine ring pucker
C4-C3-O-C(phenoxy) Orientation of the phenoxy group relative to the azetidine ring
C(phenoxy)-O-C(propoxy) Orientation of the propoxy group

Understanding the preferred conformations is crucial as it can dictate the molecule's shape, its interaction with biological targets, and its reactivity.

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving azetidine derivatives. For this compound, this can include studying its synthesis, decomposition, or reactions involving the opening of the strained azetidine ring.

By mapping the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state structures, which are the energy maxima along the minimum energy path connecting reactants and products. For instance, in a nucleophilic ring-opening reaction of an azetidinium ion, computational studies can help determine whether the nucleophile will attack at the α- or β-carbon by comparing the energies of the respective transition states. nih.gov

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been identified, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between the reactants and the products) indicates whether the reaction is exothermic or endothermic. These calculations provide a quantitative understanding of the feasibility and outcome of chemical transformations involving this compound.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory)

The electronic structure of this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other reagents. tandfonline.comrhhz.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests high reactivity. tandfonline.com

For this compound, the location of the HOMO and LUMO can provide insights into its reactive sites. For example, in electrophilic aromatic substitution reactions, the regions of the molecule with the highest HOMO density are the most likely sites of attack. researchgate.net

Table 3: Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can also be used to predict the spectroscopic properties of this compound, which is invaluable for its characterization. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Future Research Directions and Unexplored Chemical Space for 3 4 Propoxyphenoxy Azetidine

Development of Novel and Sustainable Synthetic Routes to Azetidine (B1206935) Derivatives

The synthesis of azetidines has traditionally been challenging due to the inherent ring strain. chemicalbook.com Future research will likely focus on developing more sustainable and efficient methods to construct the azetidine core of molecules like 3-(4-Propoxyphenoxy)azetidine. One promising area is the use of photocatalysis. For instance, visible-light-mediated intermolecular aza Paternò-Büchi reactions, which involve a [2+2] photocycloaddition between imines and alkenes, offer a direct and mild approach to functionalized azetidines. researchgate.netresearchgate.net This method has shown good functional group tolerance, which would be beneficial for synthesizing derivatives of this compound. rsc.org

Another sustainable approach is biocatalysis. Engineered enzymes, such as variants of cytochrome P450, have demonstrated the ability to catalyze the one-carbon ring expansion of aziridines to azetidines with high enantioselectivity. nih.govacs.org This "new-to-nature" enzymatic activity could be harnessed to produce chiral derivatives of this compound from readily available aziridine (B145994) precursors.

Furthermore, methods involving intramolecular cyclization, such as the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, provide a high-yield pathway to azetidines with various functional groups. nih.gov Adapting such methods could offer a novel disconnection for the synthesis of this compound and its analogues.

Synthetic StrategyKey FeaturesPotential Application for this compound
Visible-Light Photocatalysis Mild reaction conditions, high functional group tolerance. rsc.orgDirect synthesis from imine and alkene precursors containing the propoxyphenoxy moiety.
Biocatalytic Ring Expansion High enantioselectivity, sustainable. nih.govacs.orgEnantioselective synthesis from corresponding chiral aziridines.
Lewis Acid-Catalyzed Cyclization High yields, tolerance of acid-prone functional groups. nih.govSynthesis from functionalized epoxy amine precursors.

Exploration of New Reactivity Modes and Chemical Transformations of the Azetidine Ring

The considerable ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to unique chemical transformations, particularly ring-opening reactions. rsc.orgrsc.org While more stable than aziridines, the azetidine ring in this compound can be selectively opened under appropriate conditions. rsc.orgrsc.org Future research could explore acid-mediated intramolecular ring-opening, where a pendant nucleophilic group on the nitrogen atom attacks one of the ring carbons, leading to larger heterocyclic structures. nih.gov The electronic nature of the 3-(4-Propoxyphenoxy) substituent would likely influence the regioselectivity of such ring-opening reactions.

Beyond ring-opening, the functionalization of the azetidine core itself is a rich area for exploration. The development of methods for direct and stereoselective C(sp³)–H functionalization would allow for the late-stage modification of the azetidine scaffold, providing rapid access to a diverse range of derivatives. rsc.org The exploration of strain-release reactions of related systems, like azabicyclo[1.1.0]butanes, could also inspire new ways to derivatize the azetidine ring. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Azetidine Systems

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For azetidine systems, computational models can be developed to predict the feasibility and outcome of synthetic reactions, thus reducing the need for extensive empirical screening. mit.edu Researchers have successfully used computational models to predict which pairs of alkenes and oximes will react to form azetidines in photocatalytic reactions by calculating their frontier orbital energies. mit.edu

This predictive power could be applied to the synthesis of this compound by modeling the reactivity of various precursors under different catalytic conditions. Furthermore, computational studies can elucidate reaction mechanisms, such as the regioselectivity in the aminolysis of epoxy amines to form azetidines, by modeling the transition states of different pathways. nih.gov Density Functional Theory (DFT) calculations, for instance, can help to understand the electronic properties of the azetidine ring and predict its reactivity towards different reagents.

Computational ApproachApplication in Azetidine ChemistryRelevance to this compound
Frontier Orbital Energy Calculation Predicts reactivity in photocatalytic cycloadditions. mit.eduPre-screening of precursors for novel synthetic routes.
Transition State Modeling Elucidates reaction mechanisms and predicts regioselectivity. nih.govUnderstanding and controlling the formation and reactivity of the substituted azetidine ring.
DFT Calculations Determines electronic structure and predicts reactivity.Guiding the design of new chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability. researchgate.net The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising avenue for future research. Continuous flow processes have been developed for the generation and functionalization of lithiated azetidines, enabling the handling of highly reactive intermediates at higher temperatures than in batch processing. acs.orgacs.orguniba.it This approach could be adapted for the C3-functionalization of an azetidine core to introduce the 4-propoxyphenoxy group.

Photochemical reactions, which are often employed in azetidine synthesis, are particularly well-suited for flow chemistry. A photo-flow Norrish–Yang cyclisation has been successfully used to produce 3-hydroxyazetidines on a multi-gram scale with short residence times. google.com Such a setup could be envisioned for the large-scale production of a precursor to this compound. The automation inherent in flow systems also simplifies the synthetic protocol and can lead to more reproducible results. researchgate.net

Expanding the Scope of Functional Group Compatibility in Azetidine Synthesis and Derivatization

A key challenge in the synthesis of complex molecules is ensuring that the chosen reactions are compatible with a wide range of functional groups. Future research on this compound will likely focus on developing synthetic methods that tolerate diverse functionalities on both the phenoxy and propoxy moieties.

Recent advances in palladium-catalyzed intramolecular C(sp³)–H amination have shown excellent functional group tolerance in the synthesis of azetidines. rsc.org Similarly, visible-light-mediated aza Paternò–Büchi reactions have demonstrated compatibility with various electronically diverse styrenes and different substitution patterns. researchgate.net Applying and further refining these methods for the synthesis of this compound analogues with additional functional groups (e.g., halogens, esters, nitriles) would significantly expand the accessible chemical space. nih.govrsc.org The ability to perform late-stage functionalization on the azetidine ring without disturbing other parts of the molecule is a critical goal for medicinal chemistry applications.

Q & A

Q. What mechanistic insights can be gained from studying azetidine ring-opening reactions in biological systems?

  • Methodological Answer : Track metabolites using ¹⁴C-labeled azetidine. For example, γ-chloroamines from ring-opening may form covalent adducts with thiols (e.g., glutathione), detected via LC-MS/MS. This explains off-target effects in cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.